(1R)-4-methylcyclohex-3-en-1-amine
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Overview
Description
(1R)-4-methylcyclohex-3-en-1-amine is an organic compound with a cyclohexene ring structure substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4-methylcyclohex-3-en-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 4-methylcyclohex-3-en-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methylcyclohex-3-en-1-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-4-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, typically in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
(1R)-4-methylcyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-4-methylcyclohex-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A similar compound with a cyclohexane ring and an amine group.
4-methylcyclohexanamine: A saturated analog of (1R)-4-methylcyclohex-3-en-1-amine.
Cyclohexene: The parent hydrocarbon without the amine group.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amine group on a cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Properties
Molecular Formula |
C7H13N |
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Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R)-4-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h2,7H,3-5,8H2,1H3/t7-/m0/s1 |
InChI Key |
GJIKAJOLWXMKEG-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)N |
Canonical SMILES |
CC1=CCC(CC1)N |
Origin of Product |
United States |
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